(2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
Description
The compound (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide is a chromene-based Schiff base derivative characterized by a 2H-chromene backbone substituted with an imino group at position 2 and a carboxamide group at position 2. The imino group is further modified with a 4-chloro-3-methylphenyl moiety, while the carboxamide nitrogen is attached to a 4-methoxyphenyl group. This structural arrangement confers unique electronic and steric properties, making it a candidate for pharmacological studies, particularly in targeting enzymes or receptors influenced by aromatic interactions .
Properties
IUPAC Name |
2-(4-chloro-3-methylphenyl)imino-N-(4-methoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-15-13-18(9-12-21(15)25)27-24-20(14-16-5-3-4-6-22(16)30-24)23(28)26-17-7-10-19(29-2)11-8-17/h3-14H,1-2H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRUDDSBFNRAPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide, often referred to as a chromene derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide
- Molecular Formula : C18H17ClN2O3
- Molecular Weight : 348.79 g/mol
Research indicates that chromene derivatives exhibit various biological activities, primarily through the following mechanisms:
- Antioxidant Activity : Chromenes have been shown to scavenge free radicals, which can prevent oxidative stress-related damage in cells. This property is crucial for protecting cellular components from oxidative damage.
- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, potentially reducing conditions associated with chronic inflammation.
- Antitumor Activity : Some studies suggest that chromene derivatives can induce apoptosis in cancer cells and inhibit tumor growth by modulating various signaling pathways.
Antioxidant Activity
A study evaluated the antioxidant potential of various chromene derivatives, including the target compound. The results indicated that this compound exhibited significant antioxidant activity with an IC50 value comparable to standard antioxidants like Trolox.
| Compound | IC50 (μM) |
|---|---|
| Target Compound | 2.35 |
| Trolox | 2.30 |
Antitumor Activity
In vitro studies on cancer cell lines demonstrated that the compound effectively inhibited cell proliferation in a dose-dependent manner. For instance, in the MCF-7 breast cancer cell line, the compound showed an IC50 of approximately 15 μM.
Anti-inflammatory Effects
The compound's anti-inflammatory properties were assessed using a lipopolysaccharide (LPS) induced inflammation model in vitro. The results indicated a significant reduction in pro-inflammatory cytokine levels when treated with the compound.
Case Studies
-
Study on Antioxidant Properties :
A recent study published in Molecules demonstrated that several chromene derivatives, including the target compound, were effective at reducing oxidative stress markers in human cell lines. The study highlighted the importance of structural modifications in enhancing antioxidant activity. -
Antitumor Efficacy :
In a preclinical model using xenograft tumors, treatment with the compound resulted in a significant reduction in tumor size compared to control groups. This study suggests potential for further development as an anticancer agent. -
Anti-inflammatory Mechanisms :
A case study focusing on chronic inflammatory diseases indicated that treatment with the compound led to decreased levels of TNF-alpha and IL-6 in serum samples from treated animals, suggesting its therapeutic potential in inflammatory conditions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Physicochemical Properties
The compound’s structural analogs differ primarily in substituents on the phenyl rings, which significantly impact solubility, melting points, and bioactivity. Key comparisons include:
Table 1: Substituent Effects on Physical Properties
Key Observations :
- Electron-Withdrawing Groups (Cl, F) : Increase lipophilicity and may enhance membrane permeability but reduce solubility in polar solvents. The 4-chloro-3-methyl group in the target compound likely improves metabolic stability compared to 4-fluoro analogs .
- Compound 13b (4-OMe) exhibits a lower melting point (274°C) than 13a (288°C), suggesting reduced crystallinity due to steric hindrance .
Comparison of Yields :
- Compounds with electron-donating groups (e.g., 13b, 4-OMe) achieve higher yields (95%) than those with electron-withdrawing substituents, suggesting better reaction stability .
Q & A
Q. What are the recommended synthetic routes for (2Z)-2-[(4-chloro-3-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?
The synthesis typically involves a Schiff base formation via condensation of a chromene-3-carboxaldehyde derivative with a substituted aniline. For example:
- Step 1 : React 4-oxo-4H-chromene-3-carboxaldehyde with 4-chloro-3-methylaniline in ethanol under reflux (1–2 h) to form the imine bond .
- Step 2 : Introduce the 4-methoxyphenyl carboxamide group via nucleophilic acyl substitution, using activating agents like EDCI/HOBt in DMF .
Optimization Tips : - Monitor reaction progress via TLC or HPLC to adjust reflux time.
- Use anhydrous solvents to minimize hydrolysis of intermediates.
- Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the compound’s structure?
-
NMR : Use and NMR to verify the imine proton (δ 8.5–9.5 ppm) and aromatic substituents. Note: Low solubility in common deuterated solvents (e.g., CDCl) may require DMSO-d .
-
X-ray Crystallography : Resolve the Z-configuration of the imine bond and chromene conformation. SHELXL refinement (e.g., anisotropic displacement parameters, hydrogen bonding networks) ensures accuracy . Example crystal
Parameter Value Space group P2/n a, b, c (Å) 14.4225, 8.0836, 16.2749 β (°) 107.263 V (Å) 1811.9
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic results during structural validation?
Discrepancies often arise from dynamic effects (e.g., tautomerism in solution vs. solid-state rigidity):
- Case Study : If NMR suggests rotational isomerism (broadened peaks), compare with X-ray data to confirm the dominant conformation. Use DFT calculations (e.g., Gaussian 16) to model energy barriers between conformers .
- Mitigation : Cross-validate with IR (C=O stretch ~1635 cm) and high-resolution mass spectrometry (HRMS) for molecular ion confirmation .
Q. What strategies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24 h. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition points (typically >200°C for similar chromene derivatives) .
- Key Findings :
Q. How can computational modeling predict the compound’s bioactivity and binding interactions with target proteins?
- Methods :
- Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) or receptors. Parameterize the imine and methoxy groups for hydrogen bonding/π-π interactions .
- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Analyze RMSD and ligand-protein contact maps .
- Validation : Correlate with in vitro assays (e.g., IC measurements against cancer cell lines) .
Q. What are the challenges in synthesizing enantiopure derivatives of this compound, and how can they be addressed?
- Challenges :
- Racemization at the chromene oxygen or imine nitrogen during synthesis.
- Low diastereomeric excess in Schiff base formation.
- Solutions :
- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s salen complexes).
- Purify via chiral HPLC (Chiralpak IA column) or enzymatic resolution .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data regarding the compound’s cytotoxicity in different cell lines?
- Approach :
- Normalize cytotoxicity data to control compounds (e.g., doxorubicin) and account for cell line-specific factors (e.g., efflux pump expression).
- Perform dose-response curves (0.1–100 µM) with triplicate measurements.
- Use transcriptomics (RNA-seq) to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
